
2-(5-Bromo-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a pyridine ring substituted with bromine and methyl groups, along with a triazole ring and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method includes the Suzuki cross-coupling reaction, which is a palladium-catalyzed reaction between 5-bromo-2-methylpyridin-3-amine and arylboronic acids . This reaction is carried out under moderate to high temperatures and often requires the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-(5-Bromo-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
2-(5-Bromo-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
作用機序
The mechanism of action of 2-(5-Bromo-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the triazole ring and carboxylic acid functional group can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Bromo-6-methylpyridine: A simpler compound with a similar pyridine ring structure but lacking the triazole and carboxylic acid groups.
5-Bromo-2-methylpyridin-3-amine: Another related compound used in the synthesis of various pyridine derivatives.
Uniqueness
2-(5-Bromo-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the triazole ring and carboxylic acid group allows for diverse chemical transformations and interactions, making it a valuable compound in research and development.
特性
分子式 |
C10H9BrN4O2 |
|---|---|
分子量 |
297.11 g/mol |
IUPAC名 |
2-(5-bromo-6-methylpyridin-2-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9BrN4O2/c1-5-7(11)3-4-8(12-5)15-13-6(2)9(14-15)10(16)17/h3-4H,1-2H3,(H,16,17) |
InChIキー |
GCCRTINCNXMPOC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N2N=C(C(=N2)C(=O)O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11793908.png)
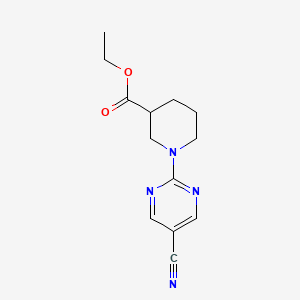

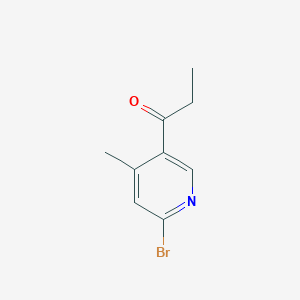
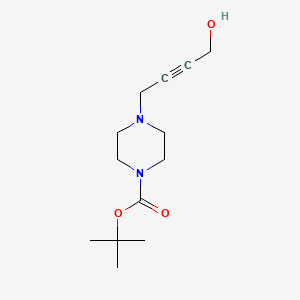
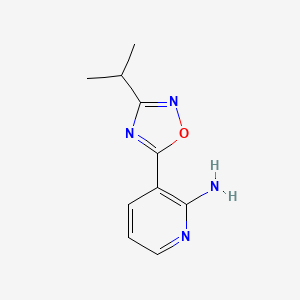
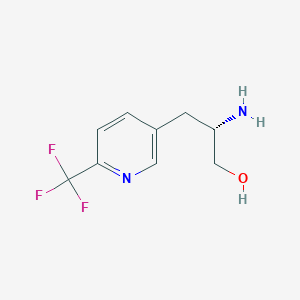
![6-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B11793950.png)
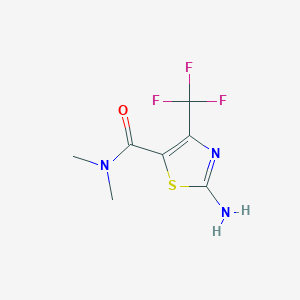
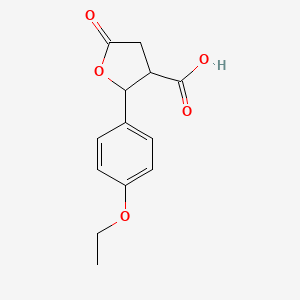
![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11793962.png)
![2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11793964.png)
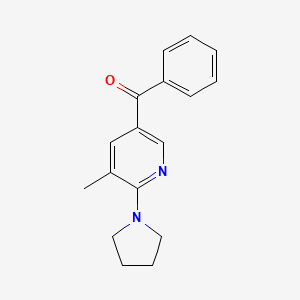
![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11793983.png)
